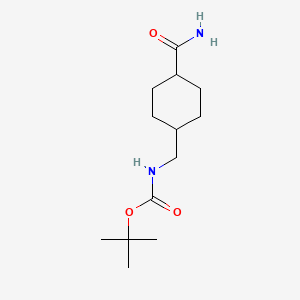

trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide

Description

trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide (CAS: 749866-15-7) is a cyclohexane-based carboxamide derivative featuring a tert-butyloxycarbonyl (Boc)-protected aminomethyl group in the trans configuration. This compound is primarily utilized as an intermediate in organic synthesis and medicinal chemistry due to its stability and versatility in further functionalization . The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions, which is critical in multi-step synthetic pathways. Its molecular formula is $ \text{C}{13}\text{H}{24}\text{N}2\text{O}3 $, and it is characterized by a cyclohexane ring in a chair conformation, with the carboxamide and Boc-aminomethyl groups occupying trans positions to minimize steric hindrance .

Properties

IUPAC Name |

tert-butyl N-[(4-carbamoylcyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h9-10H,4-8H2,1-3H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNPKAXNHCOERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the aminomethyl and carboxamide groups.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

Formation of Carboxamide: The protected aminomethyl cyclohexane is then reacted with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods: In industrial settings, the production of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions typically include controlled temperatures and pressures to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential role in biochemical pathways and interactions with biological molecules.

Medicine:

- Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can interact with biological targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

Compounds such as 1-[(4-Methylphenyl)amino]cyclohexanecarboxamide (2e) and 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxamide (2f) () share the cyclohexanecarboxamide core but differ in substituents. These derivatives lack the Boc-protected aminomethyl group, instead bearing aryl or substituted aryl groups directly attached to the cyclohexane ring. Key differences include:

- Physical Properties : Compound 2e has a melting point (m.p.) of 154°C, while 2f (with a methoxy group) melts at 110°C, indicating that electron-donating substituents reduce crystallinity compared to the Boc-protected derivative, which is typically a solid at room temperature .

- Synthetic Utility: The Boc group in trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide allows for controlled deprotection, enabling sequential reactions, whereas aryl-substituted derivatives are typically terminal products in synthesis .

Derivatives with Cyanomethyl-Amino Groups

1-[(Cyanomethyl)(phenyl)amino]cyclohexanecarboxamide (3d) and related compounds () incorporate a cyanomethyl group on the amino moiety. These derivatives exhibit distinct reactivity due to the nitrile functional group, which can participate in cycloaddition or hydrolysis reactions. Notably:

- Yield and State : Compound 3d is synthesized in 85% yield as a yellowish-white solid (m.p. 135°C), contrasting with the Boc-protected compound’s higher synthetic flexibility but similar solid-state stability .

- Biological Activity: Cyanomethyl derivatives are less explored in therapeutic contexts compared to Boc-protected carboxamides, which are intermediates in kinase inhibitor development (e.g., ALK/HDAC dual inhibitors; ) .

Thiourea-Functionalized Carboxamides

N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H2L1–H2L9; ) replace the carboxamide’s oxygen with a sulfur atom, forming thiourea linkages. These compounds demonstrate:

Alkyl-Substituted Carboxamides

N-(Heptan-4-yl)cyclohexanecarboxamide and other alkyl derivatives () feature linear or branched alkyl chains. These compounds:

- Lipophilicity : Alkyl chains increase hydrophobicity, improving membrane permeability in drug design. The Boc-protected derivative balances lipophilicity with polar functional groups, enhancing solubility in organic solvents .

- Synthesis : Alkyl carboxamides are synthesized via amide coupling, whereas the Boc-protected compound requires additional steps for amine protection and deprotection .

Comparative Data Table

Biological Activity

trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound, characterized by its unique structural features, serves as an important intermediate in the synthesis of various organic molecules and has implications for therapeutic applications.

The synthesis of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide typically involves several key steps:

- Starting Material : Cyclohexane is used as the base structure.

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

- Formation of Carboxamide : The protected aminomethyl cyclohexane is then reacted with a suitable carboxylic acid derivative to form the carboxamide group.

The biological activity of trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide is primarily attributed to its ability to interact with specific molecular targets in biological systems. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can engage with enzymes or receptors, potentially modulating their activity and leading to therapeutic effects.

Anti-Fibrinolytic Properties

Research has indicated that related compounds such as trans-4-(aminomethyl)cyclohexane carboxylic acid (T-AMCHA) exhibit anti-fibrinolytic activity. T-AMCHA has been shown to accelerate barrier recovery in epidermal tissues and prevent hyperplasia following injury by inhibiting serine proteases like plasmin. This suggests that trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide may possess similar properties due to its structural analogies .

Case Studies

- Barrier Recovery in Epidermis : A study demonstrated that T-AMCHA significantly accelerated barrier recovery in both human and mouse skin models after epidermal injuries. The application of T-AMCHA reduced epidermal hyperplasia induced by repeated injuries, highlighting its potential therapeutic role in skin repair mechanisms .

- Protease Inhibition : The compound's ability to inhibit serine proteases may have broader implications in conditions characterized by excessive proteolytic activity, such as chronic wounds or certain dermatological disorders. This action could be beneficial in developing treatments for these conditions through modulation of protease activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide | Boc-protected aminomethyl and carboxamide groups | Potential anti-fibrinolytic properties |

| trans-(4-Aminomethyl)cyclohexane carboxylic acid (T-AMCHA) | Aminomethyl group without Boc protection | Proven anti-fibrinolytic agent |

| trans-(4-Boc-aminomethyl)-cyclohexanemethanol | Hydroxyl group instead of carboxamide | Not extensively studied for biological activity |

Q & A

Q. What are the key synthetic routes for preparing trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide?

- Methodological Answer : The compound can be synthesized via copper-catalyzed alkylation of amides with secondary alkyl halides, as demonstrated in analogous cyclohexanecarboxamide derivatives. For example:

React cyclohexanecarboxamide with a Boc-protected alkyl halide (e.g., trans-4-(Boc-aminomethyl)cyclohexylmethyl bromide) under photoinduced conditions with CuI (5–10 mol%) and a ligand (e.g., 1,10-phenanthroline) in DMSO at 40–60°C for 12–24 hours.

Purify via column chromatography using gradients of hexane/ethyl acetate (e.g., 20–50% EtOAc) to isolate the trans isomer.

Characterize the product using / NMR to confirm regioselectivity and trans-configuration .

Q. How can the purity and stereochemical integrity of the compound be validated?

- Methodological Answer :

- Purity : Use GC or HPLC with a chiral stationary phase (e.g., IA column) to resolve enantiomers. A purity threshold of >98% is recommended for reproducibility .

- Stereochemistry : Analyze NMR coupling constants (e.g., axial-equatorial proton splitting in cyclohexane rings) and compare with literature values for trans-isomers. X-ray crystallography is ideal for absolute configuration confirmation but requires high-quality single crystals .

Q. What are the critical physical properties (e.g., melting point, solubility) relevant to experimental handling?

- Methodological Answer :

- Melting Point : 186–188°C (crystalline powder, slight yellow tint) .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethyl acetate. Test solubility empirically for reaction optimization.

- Stability : Store at 2–8°C under inert atmosphere (N/Ar) to prevent Boc-group degradation .

Advanced Research Questions

Q. How can diastereomeric byproducts be minimized during alkylation of the cyclohexanecarboxamide scaffold?

- Methodological Answer :

- Optimize reaction conditions: Use sterically hindered ligands (e.g., DTBM-SEGPHOS) to enhance stereocontrol.

- Monitor reaction progress via TLC or GC-MS to terminate before equilibrium favors byproducts.

- For diastereomer separation, employ preparative HPLC with isocratic elution (e.g., 5% isopropanol/hexane) .

Q. What computational methods are suitable for predicting the conformational stability of the trans-isomer?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model cyclohexane ring chair conformations and Boc-group steric effects.

- Compare energy barriers for axial vs. equatorial substituents to rationalize trans-configuration dominance .

Q. How can the compound be functionalized for pharmacological studies (e.g., radiolabeling)?

- Methodological Answer :

- Radiolabeling : Incorporate or isotopes via nucleophilic substitution at the Boc-protected amine. For example:

Deprotect the Boc group with TFA.

React with -methyl iodide in the presence of a base (e.g., KCO) in DMF at 80°C .

- Validate biodistribution using PET/MRI in neuroimaging models (e.g., serotonin receptor targeting) .

Q. What safety protocols are recommended given limited ecotoxicological data?

- Methodological Answer :

- Follow GHS guidelines: Use PPE (gloves, goggles) to avoid skin/eye contact.

- Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) in-house.

- Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Data Contradictions and Research Gaps

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 64–85%) for similar derivatives?

- Methodological Answer :

- Replicate procedures with rigorous control of moisture, oxygen, and catalyst purity.

- Use kinetic profiling to identify rate-limiting steps (e.g., alkyl halide activation).

- Report detailed reaction parameters (e.g., light intensity in photoinduced steps) to enhance reproducibility .

Q. Why are ecological toxicity and biodegradability data absent, and how can this gap be mitigated?

- Methodological Answer :

- Gap Rationale : Most studies prioritize pharmacological over environmental endpoints.

- Mitigation : Perform OECD 301D (closed bottle test) for biodegradability and Daphnia magna acute toxicity assays. Collaborate with regulatory bodies (e.g., NITE Japan) for standardized assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.